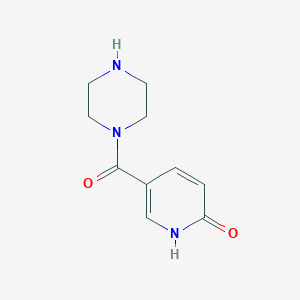
5-(piperazine-1-carbonyl)pyridin-2(1H)-one
Übersicht
Beschreibung
5-(piperazine-1-carbonyl)pyridin-2(1H)-one, also known as PP2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit several kinases, including Src family kinases, which are involved in a variety of cellular processes such as cell growth, differentiation, and survival. In
Wissenschaftliche Forschungsanwendungen
Novel Inhibitors in Cancer Research
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one derivatives have been explored in the development of novel inhibitors targeting cancer. Mizojiri et al. (2017) synthesized a series of these compounds, identifying them as orally bioavailable inhibitors of eIF4A3 with promising antitumor efficacy in preclinical models, indicating potential for further development in cancer therapeutics (Mizojiri et al., 2017).
Applications in Chemical Synthesis
The reactivity of N-(2-Pyridinyl)piperazines, including those with a 5-(piperazine-1-carbonyl)pyridin-2(1H)-one structure, has been investigated in novel carbonylation reactions. Ishii et al. (1997) explored their reaction with carbon monoxide and ethylene, finding regioselective carbonylation at specific C-H bonds, which could be significant for synthetic organic chemistry (Ishii et al., 1997).
Chemical Structure and Properties
Research into the chemical properties of compounds related to 5-(piperazine-1-carbonyl)pyridin-2(1H)-one includes the study of pipemidic acid hydrochloride by Fun et al. (1999). This work detailed the molecular structure and intramolecular interactions, providing insights into the chemical behavior of such compounds (Fun et al., 1999).
Biological Applications
Compounds containing the 5-(piperazine-1-carbonyl)pyridin-2(1H)-one moiety have been synthesized and evaluated for various biological activities. For instance, Xu et al. (2021) investigated derivatives of this compound for their potential as serotonin reuptake inhibitors, demonstrating their significance in neuropharmacology (Xu et al., 2021).
Eigenschaften
IUPAC Name |
5-(piperazine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-9-2-1-8(7-12-9)10(15)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMPUVDDALTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B3307097.png)
![N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine](/img/structure/B3307105.png)
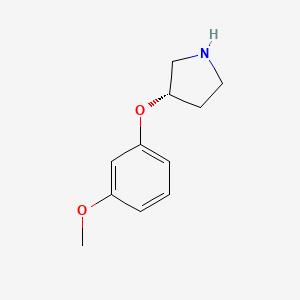
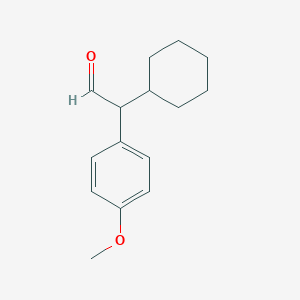

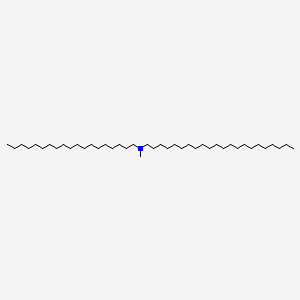
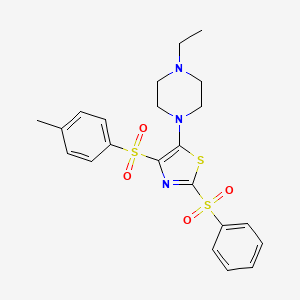
![N-{3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide](/img/structure/B3307136.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B3307141.png)



![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B3307189.png)